molecular formula C8H14O2 B11748928 (1R,2S)-2-methylcyclohexane-1-carboxylic acid

(1R,2S)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B11748928
M. Wt: 142.20 g/mol
InChI Key: VSKXJRZPVDLHFY-NKWVEPMBSA-N
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Description

(1R,2S)-2-Methylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with a methyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its stereochemistry is critical for its biological and chemical properties. The compound is synthesized via multi-step processes, including flash column chromatography and intermediates such as (1R,2S,5R)-5-hydroxy-2-(methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid, achieving yields up to 93% . Applications span pharmaceuticals and agrochemicals, where its enantiomeric purity influences efficacy .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,2S)-2-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1

InChI Key

VSKXJRZPVDLHFY-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1C(=O)O

Canonical SMILES

CC1CCCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the alkylation of glycine equivalents with electrophiles followed by cyclization can be used to prepare this compound . Another method involves the use of chiral nickel (II) complexes of glycine Schiff bases, which undergo alkylation and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of (1R,2S)-2-methylcyclohexane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group or the hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S)-2-methylcyclohexane-1-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity .

Comparison with Similar Compounds

Cyclohexane and Cyclopropane Derivatives

A. Substituent Effects and Reactivity

  • Cyclohex-1-enylcarboxylic Acid: Lacks the methyl group, leading to distinct kinetic parameters in reactions with diazodiphenylmethane. The methyl group in (1R,2S)-2-methylcyclohexane-1-carboxylic acid enhances steric effects, reducing reactivity compared to non-methylated analogs .
  • Cyclopropane Derivatives: (1R,2S)-2-Bromo-1-methylcyclopropane-1-carboxylic acid (C₅H₇BrO₂) introduces bromine, increasing molecular weight (179.013 g/mol) and altering electrophilicity .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
(1R,2S)-2-Methylcyclohexane-1-carboxylic acid C₈H₁₄O₂ 142.20 -CH₃, -COOH Steric hindrance
Cyclohex-1-enylcarboxylic acid C₇H₁₀O₂ 126.15 -COOH, double bond Higher reactivity
(1R,2S)-2-Bromo-1-methylcyclopropane-1-carboxylic acid C₅H₇BrO₂ 179.01 -Br, -CH₃ Electrophilic

Amino-Functionalized Cyclic Carboxylic Acids

B. Regulatory Impact

  • The EU’s REACH regulation imposes stringent toxicity assessments on (1R,2S)-2-methylcyclopropane-1-carboxylic acid derivatives, affecting their commercialization compared to less regulated regions .

Key Research Findings

  • Reactivity : Methyl and halogen substituents significantly alter reaction kinetics and pathways. For example, the methyl group in (1R,2S)-2-methylcyclohexane-1-carboxylic acid reduces electrophilic reactivity by 30% compared to cyclohex-1-enylcarboxylic acid .
  • Biological Specificity: Enantiomers like (1R,2S)-2-aminocycloheptanecarboxylic acid hydrochloride show species-dependent antimicrobial activity, emphasizing the role of ring size and stereochemistry .
  • Synthetic Advances: Enzymatic strategies (e.g., CALB-catalyzed hydrolysis) enable greener synthesis of β-amino acid derivatives, though yields for cyclohexane analogs remain moderate (50–70%) .

Biological Activity

(1R,2S)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with significant biological activity, primarily due to its structural characteristics and functional groups. This compound is recognized for its potential applications in pharmacology, particularly as a precursor in amino acid metabolism and protein synthesis. Understanding its biological activity can provide insights into its therapeutic potential and applications in drug development.

Chemical Structure and Properties

The molecular formula of (1R,2S)-2-methylcyclohexane-1-carboxylic acid is C8H14O2C_8H_{14}O_2, with a molecular weight of approximately 142.19 g/mol. Its structure features a carboxylic acid functional group (-COOH) attached to a cyclohexane ring with a methyl substituent at the second position.

1. Amino Acid Precursor

(1R,2S)-2-methylcyclohexane-1-carboxylic acid acts as a precursor to amino acids, influencing protein synthesis and metabolism. Its role in amino acid pathways highlights its importance in nutritional biochemistry and muscle recovery formulations.

2. Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Muscle Growth Promotion

As a leucine derivative, (1R,2S)-2-methylcyclohexane-1-carboxylic acid may stimulate muscle protein synthesis. This property makes it relevant in sports nutrition and recovery products, where enhancing muscle growth and repair is essential.

4. Antioxidant Properties

Compounds structurally related to (1R,2S)-2-methylcyclohexane-1-carboxylic acid have demonstrated antioxidant activity. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Amino Acid PrecursorInvolved in amino acid metabolism, enhancing protein synthesis.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential for treating neurodegenerative diseases.
Muscle Growth PromotionStimulates muscle protein synthesis; relevant for sports nutrition.
Antioxidant PropertiesExhibits antioxidant activity; may reduce oxidative damage.

The biological activity of (1R,2S)-2-methylcyclohexane-1-carboxylic acid can be attributed to several mechanisms:

  • Enzymatic Reactions : The compound participates in enzymatic pathways involved in amino acid metabolism.
  • Receptor Binding : It may modulate the activity of specific receptors or enzymes through stereospecific interactions.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by scavenging free radicals.

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